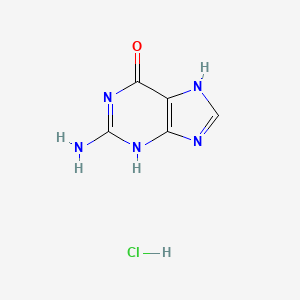
2-amino-3,7-dihydropurin-6-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
guanine hydrochloride . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine hydrochloride is primarily used in biochemical research, particularly in studies involving protein purification and protein folding due to its strong denaturing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through the reaction of guanine with hydrochloric acid. The process involves dissolving guanine in a concentrated hydrochloric acid solution, followed by crystallization to obtain guanine hydrochloride.
Industrial Production Methods: In industrial settings, guanine hydrochloride is produced by reacting guanine with hydrochloric acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, followed by filtration and crystallization to isolate the product .
Types of Reactions:
Oxidation: Guanine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms of guanine.
Substitution: Guanine hydrochloride can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized guanine derivatives.
Reduction Products: Reduced forms of guanine.
Substitution Products: Various substituted guanine derivatives
Aplicaciones Científicas De Investigación
Guanine hydrochloride has several applications in scientific research:
Chemistry: Used as a denaturant in protein studies and as a reagent in various chemical reactions.
Biology: Plays a crucial role in nucleic acid research and studies involving DNA and RNA.
Medicine: Utilized in the development of pharmaceuticals and as a model compound in drug research.
Industry: Employed in the production of biochemical reagents and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Guanine hydrochloride exerts its effects primarily through its interaction with nucleic acids and proteins. It disrupts the hydrogen bonding in proteins, leading to denaturation. This property makes it valuable in protein purification and folding studies. Additionally, guanine hydrochloride can interact with DNA and RNA, affecting their structure and function .
Comparación Con Compuestos Similares
- Adenine hydrochloride
- Cytosine hydrochloride
- Thymine hydrochloride
Comparison: Guanine hydrochloride is unique due to its strong denaturing properties, making it particularly useful in protein studies. While adenine, cytosine, and thymine hydrochlorides also interact with nucleic acids, guanine hydrochloride’s ability to disrupt protein structures sets it apart. Additionally, its specific interactions with DNA and RNA make it a valuable tool in nucleic acid research .
Propiedades
IUPAC Name |
2-amino-3,7-dihydropurin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)
![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride](/img/structure/B7793947.png)
![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)
![4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B7793959.png)
![3-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B7793962.png)
![3-[(6-Ethoxy-3-ethoxycarbonylquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride](/img/structure/B7793970.png)
![8-[[Bis(prop-2-enyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793977.png)
![8-[[Benzyl(ethyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793980.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7793986.png)


![4-[(Dibenzylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794002.png)
![4-[[Bis(2-methylpropyl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794008.png)
